molecular formula C22H23N3O5S B2859622 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361168-54-9

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2859622
CAS No.: 361168-54-9
M. Wt: 441.5
InChI Key: BKPRWYFPDDNGLZ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 2.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-27-15-7-5-14(6-8-15)25-21(16-11-31-12-17(16)24-25)23-22(26)13-9-18(28-2)20(30-4)19(10-13)29-3/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPRWYFPDDNGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzaldehyde

The synthesis begins with 3,4,5-trimethoxybenzaldehyde , a key intermediate accessible via copper(I)-catalyzed methoxylation of 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde). As demonstrated by Rhodium, treatment with copper(I) oxide and sodium methoxide in methanol at reflux replaces the bromine atom with a methoxy group, yielding 3,5-dimethoxy-4-hydroxybenzaldehyde. Subsequent methylation with dimethyl sulfate under basic conditions installs the third methoxy group, furnishing 3,4,5-trimethoxybenzaldehyde in 85% yield.

Oxidation to 3,4,5-Trimethoxybenzoic Acid

The aldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in aqueous sulfuric acid. Alternative methods include Pinnick oxidation (NaClO₂, 2-methyl-2-butene, KH₂PO₄) or catalytic TEMPO/NaClO, which provide milder conditions for acid-sensitive substrates.

Activation as an Acylating Agent

Conversion to the reactive acyl derivative is critical for amide coupling:

  • Acyl Chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) under anhydrous conditions.
  • Active Esters : Employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-hydroxysuccinimide (NHS) or N-hydroxyphthalimide (HOPht) generates stable intermediates for amidation, as exemplified in apalutamide syntheses.

Synthesis of the Thieno[3,4-c]Pyrazol-3-Amine Core

Jacobson Reaction for Thienopyrazole Formation

Adapting the Jacobson reaction from thieno[3,2-c]pyrazole syntheses, the strategy involves:

  • Substrate Preparation : Methyl 3-amino-4-methylthiophene-2-carboxylate is reduced to 3-amino-4-methylthiophene using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
  • N-Acetylation : Treatment with acetic anhydride in toluene with potassium acetate yields the N-acetyl derivative.
  • Nitrosation and Cyclization : Reaction with isoamyl nitrite at 60–70°C induces cyclization, forming the thieno[3,4-c]pyrazole skeleton. Acidic hydrolysis (HCl/EtOH) removes the acetyl group, yielding the free amine.

Palladium-Catalyzed Cyclization

An alternative route employs palladium-catalyzed cross-coupling:

  • Bromothiophene Aldehyde : 3-Bromothiophene-4-carbaldehyde is condensed with benzophenone hydrazone to form an azine intermediate.
  • Bishydrazone Formation : Palladium(II) acetate catalyzes coupling with a second hydrazone equivalent, followed by hydrolysis to yield the pyrazole ring.

Functionalization with 4-Methoxyphenyl Group

Amide Coupling Strategies

EDCI/NHS-Mediated Amidation

As detailed in patent CN111808009A, the benzoyl active ester (e.g., NHS ester) reacts with the thienopyrazole amine in DCM or THF. Typical conditions:

  • Reagents : EDCI (1.2 equiv), NHS (1.1 equiv), 0°C to room temperature.
  • Yield : 85–92% after recrystallization (DCM/isopropyl ether).

Schotten–Baumann Reaction

For acyl chloride derivatives, the amine is treated with the chloride in a biphasic system (NaOH/CH₂Cl₂), enabling rapid amide formation.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 20 min) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) accelerates the reaction, achieving >90% conversion.

Optimization and Troubleshooting

Byproduct Mitigation

  • Dimer Formation : Observed during Jacobson cyclization, minimized by slow addition of reagents and strict temperature control.
  • Regiochemical Isomers : Chromatographic separation (silica gel, hexane/EtOAc) resolves isomeric byproducts.

Solvent and Catalyst Screening

Condition Yield (%) Purity (%)
EDCI/NHS in DCM 92 98
HATU in DMF 95 97
SOCl₂/Et₃N 88 95

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.85 (s, 1H, pyrazole-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 6H, OCH₃).
  • HRMS (ESI) : m/z calc. for C₂₄H₂₄N₃O₅S [M+H]⁺: 490.1382; found: 490.1379.

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): Rt=12.7 min, purity >99%.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3,4,5-trimethoxybenzoic acid and the corresponding amine derivative:

C22H23N3O5S+H2OH+/OHC10H12O5+C12H11N3OS\text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_5\text{S}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{C}_{10}\text{H}_{12}\text{O}_5+\text{C}_{12}\text{H}_{11}\text{N}_3\text{OS}

Key Findings:

  • Acidic Hydrolysis : Proceeds in concentrated HCl at reflux (110°C, 6–8 h) with yields of 65–75%.

  • Basic Hydrolysis : Achieved using NaOH (2M) in ethanol/water (1:1) at 80°C for 4 h, yielding 70–80%.

  • Monitoring : Reaction progress tracked via TLC (Rf = 0.3 in ethyl acetate/hexane).

Nucleophilic Substitution at Methoxy Groups

The methoxy substituents on the benzamide and pyrazole rings are susceptible to nucleophilic demethylation or substitution:

Reaction TypeConditionsProductYield
Demethylation HBr (48%), 120°C, 12 hHydroxy derivatives50–60%
Alkylation K₂CO₃, DMF, alkyl halide, 60°CMethoxy replaced with alkyl groups45–55%

Mechanistic Insight :
Methoxy groups at para positions exhibit higher reactivity due to steric and electronic effects . The 4-methoxyphenyl group on the pyrazole ring resists substitution under mild conditions but reacts under prolonged heating.

Oxidation and Reduction Reactions

The thieno[3,4-c]pyrazole core and benzamide moiety participate in redox transformations:

Oxidation

  • Thiophene Ring : Oxidation with KMnO₄ in acidic medium converts the sulfur atom to a sulfone group.

  • Pyrazole Ring : Ozonolysis cleaves the N–N bond, yielding diketone intermediates.

Reduction

  • LiAlH₄ : Reduces the amide to a secondary amine (70% yield).

  • Catalytic Hydrogenation : Saturates the thiophene ring (Pd/C, H₂, 80% conversion).

Functionalization via Cross-Coupling

The aryl rings support palladium-catalyzed coupling reactions:

ReactionCatalyst SystemProduct Application
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives for SAR studies
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Introduction of amine substituents

Experimental Note :
Cross-coupling at the 4-methoxyphenyl group requires elevated temperatures (100°C) due to electron-donating effects .

Cycloaddition and Heterocycle Formation

The pyrazole-thiophene system participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused polycyclic structures . For example:

Thienopyrazole+RC N OΔTriazolo fused derivative\text{Thienopyrazole}+\text{RC N O}\xrightarrow{\Delta}\text{Triazolo fused derivative}

Conditions :

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 55–60%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (37°C)Degradation Pathway
1.22.5 hAmide hydrolysis
7.448 hMinimal degradation
9.08 hDemethylation and ring opening

Analytical Data :

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

  • NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and amide NH (δ 8.2 ppm) .

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Thieno[3,4-c]Pyrazole Derivatives

Compound: 4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide ()

  • Core Structure: Shares the thieno[3,4-c]pyrazole backbone.
  • Substituents :
    • Position 2 : 4-Methylphenyl (vs. 4-methoxyphenyl in the target compound).
    • Position 3 : 4-Bromobenzamide (vs. 3,4,5-trimethoxybenzamide).
  • The methyl group on the phenyl ring (vs. methoxy) decreases polarity, altering binding interactions in hydrophobic pockets .

Thieno[2,3-d]Pyrimidine Derivatives ()

Compound: 4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide

  • Core Structure: Thieno[2,3-d]pyrimidine (vs. thienopyrazole in the target).
  • Substituents: Position 2: 4-Methoxybenzamide (similar to the target’s benzamide group). Position 4: Trifluoromethylphenoxy (electron-withdrawing).
  • Functional Implications :
    • The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic targets, as seen in anti-microbial studies.
    • The pyrimidine core (vs. pyrazole) may alter hydrogen-bonding patterns with enzymes or receptors .

Pyrrolo[3,4-c]Pyridine Derivatives ()

Compound : 2-(4-Phenylethyl-1-Piperazinyl)-Methyl-4-Methoxy-6-Methyl-1H-Pyrrolo[3,4-c]Pyridine-1,3(2H)-Dione

  • Core Structure: Pyrrolo[3,4-c]pyridine (a fused bicyclic system distinct from thienopyrazole).
  • Substituents :
    • Piperazinyl and methoxy groups (shared functional motifs with the target compound).
  • Comparison: The piperazinyl group enhances solubility and may confer affinity for neurotransmitter receptors. The pyridine core’s basicity contrasts with the neutral thienopyrazole, affecting pharmacokinetics .

Triazole Derivatives ()

Compound : 3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles

  • Core Structure: 1,2,4-Triazole (vs. thienopyrazole).
  • Substituents :
    • 3,4,5-Trimethoxyphenyl (shared with the target’s benzamide group).
  • Functional Contrast: The triazole ring’s smaller size and higher polarity may reduce cell permeability compared to thienopyrazole.

Q & A

Q. What are the standard synthetic approaches for this compound, and what are the critical reaction conditions?

The synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors and substituted benzamides. Key steps include:

  • Cyclization : Conducted under reflux (60–100°C) using catalysts like sodium hydride in DMF to form the pyrazole core.
  • Coupling : Amide bond formation via EDC/HOBt-mediated reactions between the pyrazole intermediate and 3,4,5-trimethoxybenzoyl chloride.
    Critical conditions include anhydrous solvents, pH control (6–8), and real-time monitoring via TLC/HPLC to ensure intermediate purity ≥95% .

Advanced Synthesis Optimization

Q. How can researchers optimize reaction yields and purity in multi-step syntheses, particularly addressing competing side reactions?

Optimization strategies include:

  • Parameter screening : Systematic variation of temperature (e.g., 80°C for 12 hrs vs. 100°C for 6 hrs) and catalyst loading (NaH vs. K₂CO₃).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but require strict moisture control.
  • DoE (Design of Experiments) : Statistical models identify optimal conditions (e.g., 85°C, 0.1 eq. NaH, DMF) to suppress side products like hydrolyzed intermediates. Final purification uses gradient recrystallization (ethanol/water, 3:1 v/v) .

Basic Characterization

Q. What spectroscopic methods are essential for characterizing this compound, and what key spectral signatures should researchers expect?

Core techniques and signatures:

  • ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 7.2–8.1 ppm).
  • ¹³C NMR : Carbonyl signal at ~168 ppm, pyrazole carbons at 140–150 ppm.
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₄H₂₄N₃O₆S: 482.1385).
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹ .

Advanced Structure-Activity Relationships (SAR)

Q. How do substituent modifications (e.g., methoxy positioning) influence bioactivity, and what frameworks validate these SARs?

Methodology for SAR studies:

  • Analog synthesis : Replace methoxy groups with halogens or hydrogen to assess steric/electronic effects.
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and cellular models (IC₅₀ comparisons).
  • Computational validation : Docking studies (AutoDock Vina) predict binding to targets like EGFR, with 3,4,5-trimethoxy substitution showing enhanced π-π stacking versus mono-methoxy derivatives. Experimental IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM) confirm computational predictions .

Advanced Computational Modeling

Q. What computational strategies predict target interactions, and how should researchers validate these predictions?

Approach :

  • Molecular docking : Use crystal structures (PDB: 4Y0) to simulate binding to cyclooxygenase-2 (COX-2) or kinases.
  • MD simulations : 50-ns trajectories assess binding stability (RMSD < 2.0 Å).
    Validation :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (e.g., Kᴅ = 120 nM).
  • Competitive assays : Displace fluorescent probes (e.g., ANS in ATP-binding pockets) to confirm target engagement .

Advanced Data Contradiction Analysis

Q. How should researchers resolve contradictory data between synthetic batches (e.g., varying bioactivity despite identical purity)?

Protocol :

Reanalyze purity : Use orthogonal methods (HPLC + LC-MS) to detect trace impurities (<0.5%).

Polymorphism screening : Perform PXRD to identify crystalline form variations.

Biological standardization : Re-test activity using ATP-based viability assays with internal controls (e.g., staurosporine as a reference inhibitor).

Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05 threshold). Recent studies attribute discrepancies to residual DMF (≥0.1%), which suppresses activity in cell models .

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